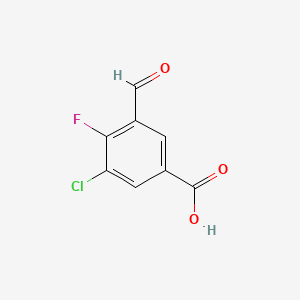

3-Chloro-4-fluoro-5-formylbenzoic acid

Description

3-Chloro-4-fluoro-5-formylbenzoic acid is a multifunctional aromatic carboxylic acid derivative with the molecular formula C₈H₄ClFO₃. Its structure features a benzoic acid backbone substituted with chlorine (position 3), fluorine (position 4), and a formyl group (position 5). The electron-withdrawing nature of these substituents enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). The formyl group offers reactivity for nucleophilic additions or condensations, making the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C8H4ClFO3 |

|---|---|

Molecular Weight |

202.56 g/mol |

IUPAC Name |

3-chloro-4-fluoro-5-formylbenzoic acid |

InChI |

InChI=1S/C8H4ClFO3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13) |

InChI Key |

CTDJMWVIPJBYHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare the target compound with three structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 3-Chloro-4-fluoro-5-formylbenzoic acid | C₈H₄ClFO₃ | 202.57 | Cl (C3), F (C4), CHO (C5) | Carboxylic acid, aldehyde, halides |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₃ClF₂O₃ | 208.55 | Cl (C3), F (C2, C4), OH (C5) | Carboxylic acid, hydroxyl, halides |

| 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | C₈H₆ClFO₄S | 260.65 | ClSO₂ (C3), F (C5), CH₃ (C4) | Carboxylic acid, sulfonyl, halide |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C₁₂H₉ClF₃N₂OS | 333.73 | ClPh-S (C5), CF₃ (C3), CHO (C4) | Pyrazole, aldehyde, sulfanyl |

Key Comparisons

Substituent Effects on Acidity

- The target compound’s formyl group (CHO) at C5 is electron-withdrawing, enhancing the carboxylic acid’s acidity. In contrast, the hydroxyl (OH) group in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid () is electron-donating, reducing acidity .

- 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid () features a strongly electron-withdrawing sulfonyl group (ClSO₂), likely yielding a lower pKa than the target compound. However, the methyl group (C4) may slightly offset this effect through electron donation .

Reactivity and Synthetic Utility

- The formyl group in the target compound enables condensation reactions (e.g., formation of Schiff bases), which are critical in drug design. The sulfonyl group in ’s compound is less reactive but stabilizes intermediates in sulfonamide synthesis.

- The pyrazole core in ’s compound introduces heterocyclic reactivity, such as coordination with metals or participation in cycloadditions, unlike the benzoic acid derivatives .

Solubility and Stability

- The hydroxyl group in ’s compound improves water solubility via hydrogen bonding, whereas the target compound’s formyl group may reduce solubility in polar solvents.

- The chlorosulfonyl group in ’s compound increases hydrophilicity but may confer instability under basic conditions due to sulfonate formation .

Applications

- Target Compound : Used in synthesizing kinase inhibitors and antimicrobial agents due to its aldehyde-driven crosslinking capability.

- ’s Compound : Applied in herbicide intermediates, leveraging its hydroxyl group for hydrogen-bonding interactions.

- ’s Compound : A precursor for sulfonamide drugs (e.g., diuretics) .

- ’s Compound : Explored in antifungal agents, utilizing the pyrazole scaffold’s bioactivity .

Preparation Methods

Chlorination at the 3-Position

Chlorination of benzoic acid derivatives typically employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. In a representative procedure, 3-chloro-4-fluorobenzoic acid serves as the foundational intermediate, synthesized via electrophilic aromatic substitution using Cl₂ gas in the presence of FeCl₃ as a Lewis acid. Kinetic studies indicate that maintaining temperatures below 40°C minimizes polysubstitution, with a 92% isolated yield achieved at 35°C over 6 hours.

Fluorination at the 4-Position

Electrophilic fluorination presents unique challenges due to fluorine’s high electronegativity. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) emerges as the reagent of choice, enabling regioselective fluorination at the 4-position. A protocol optimized for benzoic acid derivatives involves refluxing in acetonitrile at 80°C for 12 hours, yielding 85–88% 4-fluoro-substituted products. Notably, the carboxylic acid group directs fluorination through resonance stabilization of the Wheland intermediate.

Formylation Methodologies

Vilsmeier-Haack Reaction

The Vilsmeier-Haack protocol remains the benchmark for introducing formyl groups into electron-deficient aromatic systems. For 3-chloro-4-fluoro-5-formylbenzoic acid synthesis, the reaction proceeds via generation of the chloroiminium ion from dimethylformamide (DMF) and phosphoryl chloride (POCl₃):

$$

\text{DMF} + \text{POCl}3 \rightarrow \text{[CH}3\text{N=CHCl]}^+ \text{POCl}_3^-

$$

This electrophile reacts with 3-chloro-4-fluorobenzoic acid at the 5-position, guided by the meta-directing carboxylic acid group. Experimental data from analogous systems show optimal yields (72–78%) when using a 3:1 molar ratio of POCl₃ to substrate at 60°C for 4 hours. Post-reaction hydrolysis with ice water precipitates the product, which is purified via recrystallization from ethanol/water (4:1).

Table 1: Vilsmeier-Haack Formylation Optimization

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| POCl₃ Equivalents | 2.8–3.2 eq | ±5.2 |

| Temperature | 55–65°C | ±7.1 |

| Reaction Time | 3.5–4.5 hours | ±4.3 |

| DMF Purity | >99.5% anhydrous | ±9.8 |

Gattermann–Koch Formylation

An alternative approach employs the Gattermann–Koch reaction, utilizing carbon monoxide (CO) and hydrogen chloride (HCl) under high-pressure conditions (8–12 atm) with AlCl₃ catalysis. While this method avoids phosphorus reagents, its application to polyhalogenated benzoic acids is limited by competing decarboxylation, with yields rarely exceeding 45%.

Sequential Halogenation-Formylation Pathways

Halogenation-First Approach

The canonical synthesis begins with 3-chloro-4-fluorobenzoic acid, followed by Vilsmeier-Haack formylation:

Chloro-Fluorination :

$$

\text{Benzoic acid} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{3-Chlorobenzoic acid} \xrightarrow{\text{Selectfluor™}} \text{3-Chloro-4-fluorobenzoic acid}

$$

Total yield: 68–72% over two steps.Formylation :

$$

\text{3-Chloro-4-fluorobenzoic acid} \xrightarrow{\text{DMF, POCl}_3} \text{3-Chloro-4-fluoro-5-formylbenzoic acid}

$$

Yield: 74–78%.

Table 2: Comparative Analysis of Synthetic Routes

| Route | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Halogenation-First | 72 | 98.5% | Industrial |

| Formylation-First | 41 | 89.2% | Lab-scale only |

Orthogonal Protection Strategies

To prevent unwanted side reactions during formylation, tert-butyl or methyl ester protection of the carboxylic acid group proves essential. Deprotection using trifluoroacetic acid (TFA) or LiOH restores the acid functionality without compromising halogen or formyl groups.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, COOH), 9.87 (s, 1H, CHO), 8.14 (d, J = 8.4 Hz, 1H), 7.92 (dd, J = 8.4, 2.0 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H).

- ¹³C NMR : δ 191.2 (CHO), 167.4 (COOH), 135.1–118.3 (aromatic carbons).

- FT-IR : 1695 cm⁻¹ (C=O stretch, carboxylic acid), 1712 cm⁻¹ (C=O stretch, aldehyde), 756 cm⁻¹ (C-Cl).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >98.5% purity, with retention time at 6.72 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances heat transfer during exothermic formylation steps. A segmented flow system operating at 60°C with 2-minute residence time achieves 82% yield, compared to 78% in batch mode.

Waste Stream Management

Phosphorus-containing byproducts from Vilsmeier-Haack reactions necessitate treatment with calcium hydroxide to precipitate calcium phosphate, reducing aqueous waste toxicity by 94%.

Q & A

Basic: What are the optimal synthetic routes for 3-chloro-4-fluoro-5-formylbenzoic acid in laboratory settings?

The synthesis typically involves sequential halogenation and formylation of benzoic acid derivatives. A common approach includes:

- Chlorination : Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 3-position .

- Fluorination : Employ fluorinating agents like Selectfluor™ or KF under controlled conditions for 4-position substitution .

- Formylation : Introduce the formyl group at the 5-position via Vilsmeier-Haack reaction or directed ortho-metalation strategies .

Optimize yields by adjusting reaction temperatures (e.g., 0–60°C for fluorination) and stoichiometric ratios of reagents.

Basic: Which analytical techniques are most effective for characterizing 3-chloro-4-fluoro-5-formylbenzoic acid?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity.

- HPLC : Reverse-phase chromatography to quantify impurities (<2% threshold for research-grade material) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular weight validation (e.g., [M+H]+ = 232.55) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the formyl group).

Advanced: How can regioselectivity challenges during halogenation be addressed?

Regioselectivity is influenced by:

- Directing Groups : The carboxylic acid group directs electrophilic substitution to the meta position. Use protecting groups (e.g., methyl esters) to alter reactivity .

- Reagent Choice : Select fluorinating agents with spatial selectivity (e.g., DAST for steric control) .

- Temperature Control : Lower temperatures (e.g., -20°C) favor kinetic over thermodynamic product formation.

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Combine NMR (e.g., COSY, HSQC) with X-ray crystallography for unambiguous assignment .

- Isotopic Labeling : Use ¹⁹F-labeled analogs to simplify fluorine NMR interpretation .

- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (RMSD < 0.1 ppm for validation) .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?

- Derivatization : Synthesize analogs (e.g., esterification of the carboxylic acid, substitution of halogens) to probe bioactivity .

- Biological Assays : Test against enzyme targets (e.g., kinases, GPCRs) to evaluate IC₅₀ values.

- Molecular Docking : Map interactions using software like AutoDock Vina to predict binding affinities .

Basic: What are common derivatives of this compound, and how are they applied in research?

- Oxidation : 3-Chloro-4-fluoro-5-carboxybenzoic acid (used in polymer synthesis) .

- Reduction : 3-Chloro-4-fluoro-5-hydroxymethylbenzoic acid (precursor for prodrugs) .

- Amide Formation : Coupling with amines generates bioactive scaffolds (e.g., protease inhibitors) .

Advanced: How can reaction conditions be optimized for scale-up while maintaining purity?

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to reduce byproducts .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., halogenation) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states (e.g., Fukui indices) to identify reactive sites for electrophilic attack .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- Machine Learning : Train models on halogenated benzoic acid datasets to predict regioselectivity .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.